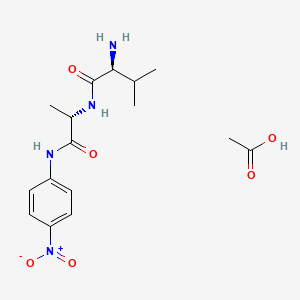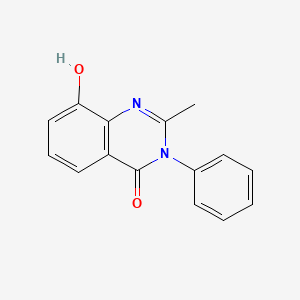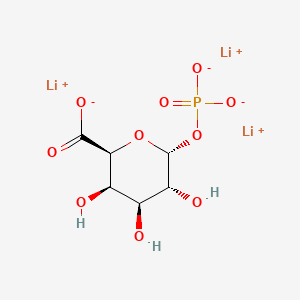
Beta-NADP-Dialdehyde sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-NADP-Dialdehyde sodium salt, also known as β-Nicotinamide adenine dinucleotide phosphate, periodate oxidized sodium salt, is a biochemical compound . It has an empirical formula of C21H26N7O17P3 and a molecular weight of 741.39 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an empirical formula of C21H26N7O17P3 . It contains elements such as carbon, hydrogen, nitrogen, oxygen, and phosphorus .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 741.39 . It should be stored at -20°C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRUFBYZPXUHH-TZGAIWHBSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7NaO17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
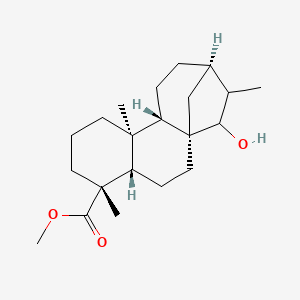

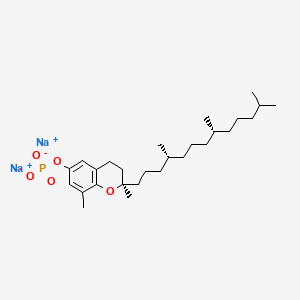
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

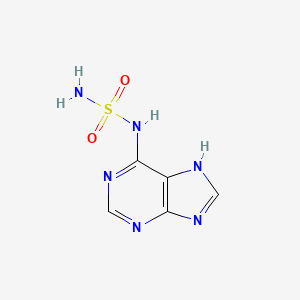

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)
